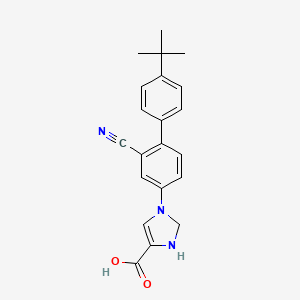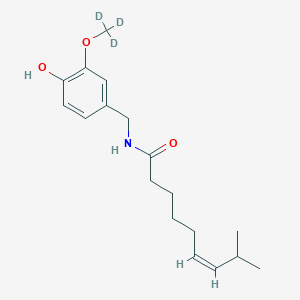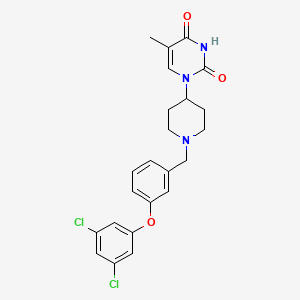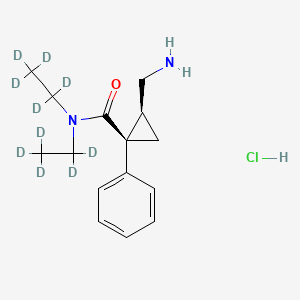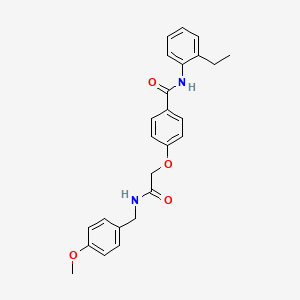
Meis-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meis-IN-3 is a potent inhibitor of the myeloid ecotropic viral integration site (MEIS) proteins. These proteins are transcription factors that play a crucial role in the regulation of gene expression, particularly in the context of embryonic development and cancer. This compound has garnered significant attention in scientific research due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides and amines.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Meis-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
Aplicaciones Científicas De Investigación
Meis-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of MEIS proteins in gene regulation and to develop new chemical probes.
Biology: Employed in the investigation of MEIS protein functions in embryonic development and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated MEIS protein activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEIS proteins.
Mecanismo De Acción
Meis-IN-3 exerts its effects by inhibiting the activity of MEIS proteins. These proteins are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. By inhibiting MEIS proteins, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition can lead to the downregulation of oncogenes and the suppression of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Meis-IN-1: Another MEIS inhibitor with similar properties but different potency and selectivity.
Meis-IN-2: A related compound with distinct chemical structure and biological activity.
Meis-IN-4: A newer inhibitor with enhanced efficacy and reduced side effects.
Uniqueness
Meis-IN-3 stands out due to its high potency and selectivity for MEIS proteins. Its unique chemical structure allows for effective inhibition of MEIS activity, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H26N2O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-3-19-6-4-5-7-23(19)27-25(29)20-10-14-22(15-11-20)31-17-24(28)26-16-18-8-12-21(30-2)13-9-18/h4-15H,3,16-17H2,1-2H3,(H,26,28)(H,27,29) |
Clave InChI |
PVHPGRAQEKBMJC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


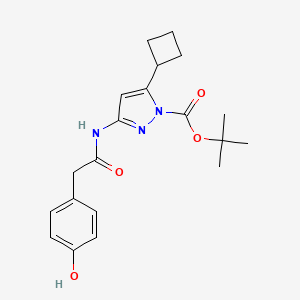
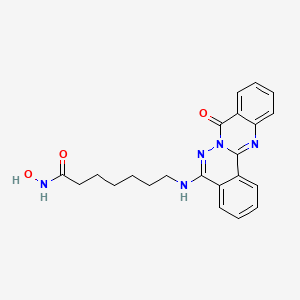
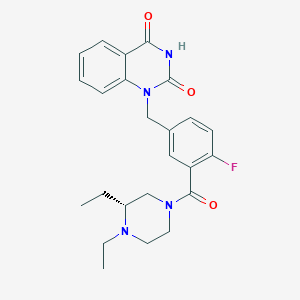
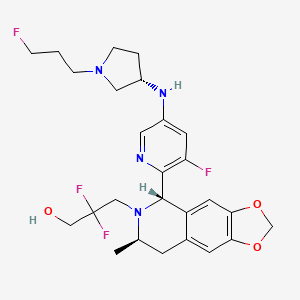
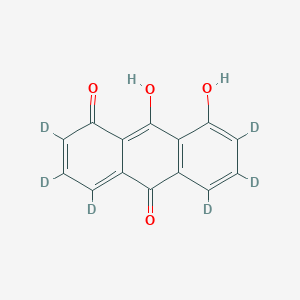
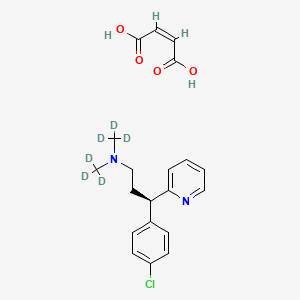
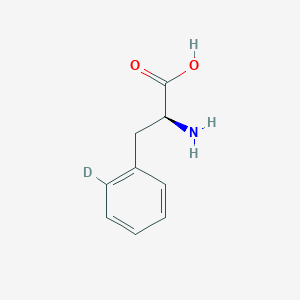
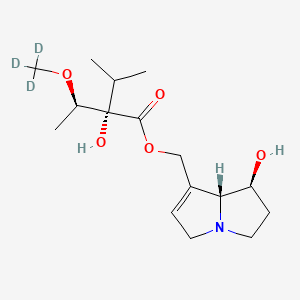
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
